![molecular formula C17H22N4O2 B6548951 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 1226459-48-8](/img/structure/B6548951.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide (DMPM) is a synthetic molecule that has been studied in the fields of biochemistry and physiology due to its potential applications in medicinal chemistry, drug delivery, and biotechnological processes. DMPM has been found to exhibit a wide range of biochemical and physiological effects, and its use in laboratory experiments has been explored. Finally, the paper will discuss some potential future directions for the study of this compound.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for a variety of scientific research applications, including its potential use in medicinal chemistry, drug delivery, and biotechnological processes. In medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-bacterial agent. In drug delivery, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its ability to increase the solubility of drugs and improve their bioavailability. In biotechnological processes, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its potential to act as a catalyst, as well as its ability to increase the efficiency of biochemical reactions.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is not completely understood, however, it is believed to involve the binding of the molecule to certain proteins or enzymes in the body. This binding then triggers a series of biochemical reactions that lead to the desired effect. For example, when 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is used as an anti-inflammatory agent, it is believed to bind to certain proteins in the body, which then triggers a cascade of biochemical reactions that reduce inflammation.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have a wide range of effects on the central nervous system, including the regulation of neurotransmitters and the modulation of neuronal excitability. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been found to have anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes.
实验室实验的优点和局限性
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in laboratory experiments is its ability to increase the solubility of drugs and improve their bioavailability. This makes it a useful tool for drug delivery research. Another advantage of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in laboratory experiments is its ability to act as a catalyst, which can increase the efficiency of biochemical reactions. However, one of the main limitations of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in laboratory experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.
未来方向
There are several potential future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide. One potential direction is the development of new synthetic methods to increase the yield and reduce the reaction time of the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide. Another potential direction is the further exploration of the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide and its potential applications in medicinal chemistry, drug delivery, and biotechnological processes. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide, as well as its potential toxicity. Finally, research could be conducted to explore the potential use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in other fields, such as cosmetics and food science.
合成方法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide can be synthesized from a variety of starting materials, including 3,5-dimethyl-1H-pyrazole, 4-(morpholin-4-yl)phenylacetamide, and formaldehyde. The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide begins with the condensation of 3,5-dimethyl-1H-pyrazole and 4-(morpholin-4-yl)phenylacetamide in aqueous sodium hydroxide solution to form the desired product. The reaction is then followed by the addition of formaldehyde, which is used to reduce the reaction time and increase the yield of the desired product. The reaction is typically conducted in aqueous sodium hydroxide solution at temperatures ranging from 0-50°C, and the reaction time is typically between 1-2 hours.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-14(2)21(19-13)12-17(22)18-15-3-5-16(6-4-15)20-7-9-23-10-8-20/h3-6,11H,7-10,12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPZJHNQSHWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholinophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

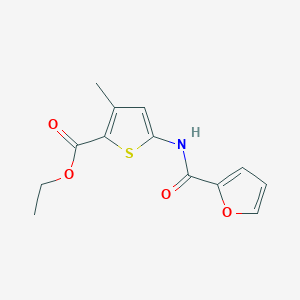
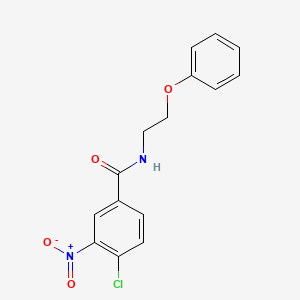
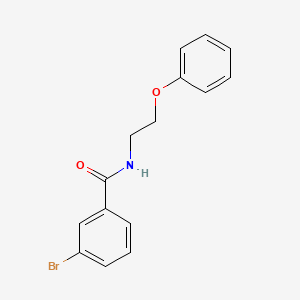
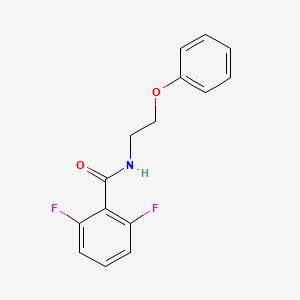
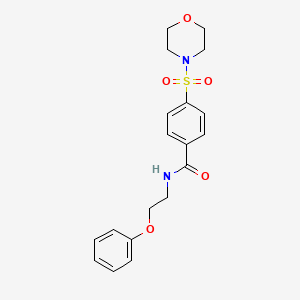
![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
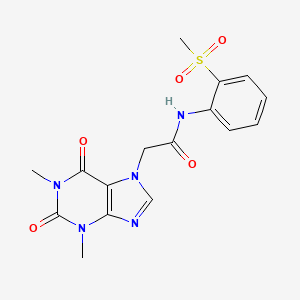
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
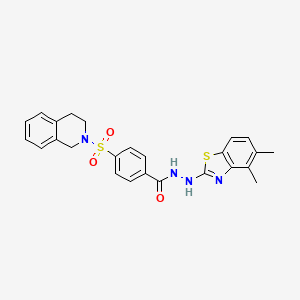
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)